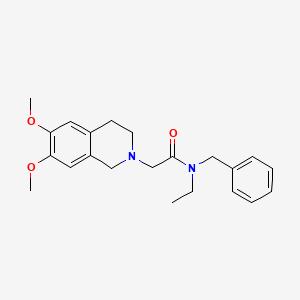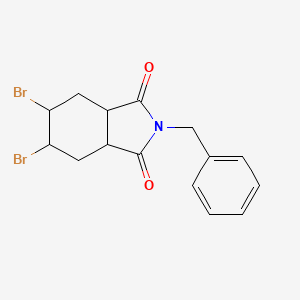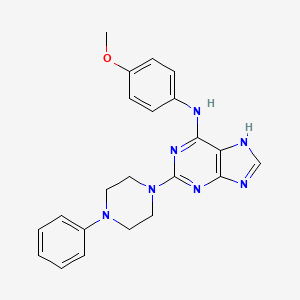
methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo es un complejo compuesto orgánico con una estructura única que incluye un núcleo de cromeno, un grupo diclorofenilo y funcionalidades amino. Este compuesto es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y aplicaciones en química sintética.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo típicamente involucra reacciones orgánicas multi-etapa. Un enfoque común es la condensación de 2,4-diclorobenzaldehído con un precursor de cromeno adecuado bajo condiciones básicas, seguido por la introducción de grupos amino a través de reacciones de sustitución nucleofílica. El paso final a menudo implica la esterificación para introducir el grupo carboxilato de metilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactivos de alta pureza, temperaturas de reacción controladas y técnicas de purificación eficientes como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Los grupos amino pueden oxidarse para formar derivados nitro.
Reducción: El grupo diclorofenilo puede reducirse para formar los derivados fenilo correspondientes.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden usarse bajo condiciones básicas para introducir nuevos grupos funcionales.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados nitro, mientras que la reducción puede producir derivados fenilo.
Aplicaciones Científicas De Investigación
El 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un potencial agente terapéutico debido a su estructura única y actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Los grupos amino y diclorofenilo del compuesto pueden interactuar con enzimas y receptores, potencialmente inhibiendo o modulando su actividad. Esto puede conducir a varios efectos biológicos, como actividades antimicrobianas o anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
2-amino-4-(2,4-diclorofenil)-3-tiofeno carboxilato de metilo: Estructura similar pero con un anillo de tiofeno en lugar de un núcleo de cromeno.
2-amino-4-(2,4-diclorofenil)-3-piridina carboxilato de metilo: Contiene un anillo de piridina en lugar de un núcleo de cromeno.
Unicidad
El 2-amino-4-(2,4-diclorofenil)-7-(dimetilamino)-4H-cromeno-3-carboxilato de metilo es único debido a su núcleo de cromeno, que imparte propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C19H18Cl2N2O3 |
|---|---|
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
methyl 2-amino-4-(2,4-dichlorophenyl)-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-23(2)11-5-7-13-15(9-11)26-18(22)17(19(24)25-3)16(13)12-6-4-10(20)8-14(12)21/h4-9,16H,22H2,1-3H3 |
Clave InChI |
OPERKJFQOSLDQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylate](/img/structure/B12494679.png)
![10-(3-chlorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12494683.png)
![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)

![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)

![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)
![4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12494762.png)
![N-{(E)-[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B12494763.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)
![{2-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid](/img/structure/B12494769.png)

